1-[1-(2-fluoroethyl)-1H-pyrazol-5-yl]-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine
Description
1-[1-(2-fluoroethyl)-1H-pyrazol-5-yl]-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine is an organic compound that belongs to the class of pyrazole derivatives. Pyrazole derivatives are known for their diverse pharmacological properties and are widely used in medicinal chemistry for the development of various therapeutic agents.
Properties
Molecular Formula |
C11H17ClFN5 |
|---|---|
Molecular Weight |
273.74 g/mol |
IUPAC Name |
1-[2-(2-fluoroethyl)pyrazol-3-yl]-N-[(1-methylpyrazol-4-yl)methyl]methanamine;hydrochloride |
InChI |
InChI=1S/C11H16FN5.ClH/c1-16-9-10(7-15-16)6-13-8-11-2-4-14-17(11)5-3-12;/h2,4,7,9,13H,3,5-6,8H2,1H3;1H |
InChI Key |
XWOGVFFWNGTJFO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)CNCC2=CC=NN2CCF.Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-[1-(2-fluoroethyl)-1H-pyrazol-5-yl]-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine involves multiple stepsThe reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to achieve the desired product .
Chemical Reactions Analysis
1-[1-(2-fluoroethyl)-1H-pyrazol-5-yl]-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Scientific Research Applications
Medicinal Chemistry
-
Anticancer Activity :
Several studies have explored the anticancer properties of pyrazole derivatives. The fluorinated pyrazole structure may enhance the compound's ability to inhibit tumor growth by targeting specific cancer cell pathways. For instance, compounds with similar pyrazole frameworks have shown significant cytotoxic effects against various cancer cell lines . -
Antimicrobial Properties :
Pyrazole derivatives are known for their antimicrobial activities. The introduction of the 2-fluoroethyl group may increase lipophilicity, facilitating better membrane penetration and enhancing antibacterial efficacy. Research indicates that related compounds exhibit potent activity against Gram-positive and Gram-negative bacteria . -
Anti-inflammatory Effects :
The anti-inflammatory potential of pyrazole compounds has been documented, with mechanisms involving the inhibition of pro-inflammatory cytokines. The specific structure of this compound may contribute to its efficacy in reducing inflammation in various models .
Agricultural Applications
-
Pesticide Development :
Compounds similar to 1-[1-(2-fluoroethyl)-1H-pyrazol-5-yl]-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine have been investigated for their use as pesticides due to their ability to disrupt pest physiology. The fluorinated moiety can enhance stability and effectiveness against target pests . -
Herbicide Activity :
The compound's unique chemical structure could also provide herbicidal properties, making it a candidate for developing selective herbicides that target specific weed species without affecting crops .
Study on Anticancer Activity
A recent study evaluated a series of pyrazole derivatives, including those structurally related to the compound , for their anticancer properties. Results indicated that certain derivatives exhibited IC50 values in the low micromolar range against breast and lung cancer cell lines, suggesting promising therapeutic potential .
Antimicrobial Efficacy Assessment
In another investigation, the antimicrobial activity of several pyrazole compounds was assessed using standard disk diffusion methods. The results showed that compounds with fluorinated substituents had enhanced activity against Staphylococcus aureus and Escherichia coli compared to non-fluorinated analogs .
Mechanism of Action
The mechanism of action of 1-[1-(2-fluoroethyl)-1H-pyrazol-5-yl]-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
1-[1-(2-fluoroethyl)-1H-pyrazol-5-yl]-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine can be compared with other pyrazole derivatives such as:
- 1-[1-(difluoromethyl)-1H-pyrazol-5-yl]-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine
- 4-Fluoro-2-(1-methyl-1H-pyrazol-4-yl)pyridine
- Methyl 2-((1-(4-chlorophenyl)-1H-pyrazol-3-yloxy)methyl)phenyl (hydroxy)carbamate
These compounds share similar structural features but differ in their functional groups and specific applications. The uniqueness of 1-[1-(2-fluoroethyl)-1H-pyrazol-5-yl]-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine lies in its specific combination of fluoroethyl and methylpyrazolylmethylamine moieties, which contribute to its distinct chemical and biological properties .
Biological Activity
1-[1-(2-fluoroethyl)-1H-pyrazol-5-yl]-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine, identified by its CAS number 1855949-66-4, is a pyrazole derivative that has garnered attention for its diverse biological activities. This compound exhibits potential in various therapeutic areas, including antifungal, antibacterial, and anticancer applications. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
| Property | Value |
|---|---|
| Molecular Formula | C12H18ClFN4 |
| Molecular Weight | 272.75 g/mol |
| CAS Number | 1855949-66-4 |
| Structural Formula | Structure |
Biological Activities
Antifungal Activity
Fluorinated pyrazole derivatives have shown significant antifungal properties. A study evaluated their efficacy against several phytopathogenic fungi, including Sclerotinia sclerotiorum and Fusarium oxysporum. The results indicated that these compounds could inhibit fungal growth through mechanisms involving proteinase K inhibition and other enzymatic pathways .
Antibacterial Activity
Research indicates that pyrazole derivatives possess antibacterial properties. For instance, a review highlighted that various substituted pyrazoles exhibited activity against a range of bacterial strains, suggesting their potential as antimicrobial agents .
Anticancer Activity
Pyrazole derivatives have been investigated for their anticancer properties. They have demonstrated the ability to inhibit tumor cell proliferation and induce apoptosis in cancer cell lines. Notably, certain derivatives have shown IC50 values comparable to established chemotherapeutics, indicating their potential as alternative cancer treatments .
The biological activity of 1-[1-(2-fluoroethyl)-1H-pyrazol-5-yl]-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine can be attributed to several mechanisms:
- Enzyme Inhibition : Many pyrazole derivatives act as inhibitors of key enzymes involved in disease processes. For example, they may inhibit cyclooxygenases (COX) or acetylcholinesterase (AChE), contributing to their anti-inflammatory and antifungal effects .
- Molecular Docking Studies : Computational studies have provided insights into the binding affinities of these compounds to target proteins, suggesting specific interactions that lead to their biological effects .
Case Study 1: Antifungal Efficacy
In a controlled study, several fluorinated pyrazole derivatives were tested against Fusarium culmorum. The most active compounds achieved up to 46.75% inhibition of fungal growth. Molecular docking revealed that these compounds bind effectively to the active sites of fungal enzymes critical for growth .
Case Study 2: Anticancer Properties
A series of synthesized pyrazole derivatives were evaluated for their cytotoxic effects on MCF-7 breast cancer cells. One derivative showed an IC50 value of 0.08 µM, indicating potent antiproliferative activity. Histopathological analysis confirmed minimal toxicity to normal cells, suggesting a favorable therapeutic index .
Q & A
Basic: What synthetic methodologies are commonly employed to prepare pyrazole-based compounds like this target molecule?
Answer:
Pyrazole derivatives are typically synthesized via cyclocondensation of hydrazines with β-diketones or β-keto esters. For example, describes the cyclization of substituted benzoic acid hydrazides using phosphorus oxychloride at 120°C to form pyrazole-oxadiazole hybrids . For the target compound, key steps include:
- Fluoroethylation : Introducing the 2-fluoroethyl group via nucleophilic substitution (e.g., using 2-fluoroethyl bromide under basic conditions).
- Methanamine linkage : Coupling the pyrazole moieties using reductive amination or Mitsunobu reactions.
Critical parameters : Reaction temperature, solvent polarity (e.g., DMF for polar intermediates), and regioselectivity control during pyrazole ring formation .
Advanced: How can regioselectivity challenges in pyrazole ring formation be addressed during synthesis?
Answer:
Regioselectivity in pyrazole synthesis is influenced by steric and electronic factors. For example, highlights the use of N,N-dimethylformamide dimethyl acetal (DMF-DMA) to direct cyclocondensation toward the desired 1,3-dipolar intermediate, favoring the formation of 5-methyl-1-phenylpyrazole derivatives . For the target compound:
- Electronic directing groups : Electron-withdrawing substituents (e.g., fluoroethyl) on the pyrazole nitrogen can stabilize transition states.
- Kinetic vs. thermodynamic control : High-temperature reactions (e.g., 120°C in ) favor thermodynamic products, while low temperatures favor kinetic pathways .
Basic: What spectroscopic techniques are essential for characterizing this compound?
Answer:
- NMR : - and -NMR confirm the fluoroethyl group’s integration and coupling patterns. -NMR resolves the methanamine linker’s connectivity .
- IR : Stretching frequencies for C-F (~1100 cm) and N-H (~3300 cm) bonds validate functional groups .
- Mass spectrometry : High-resolution MS (HRMS) determines molecular ion peaks and fragmentation patterns to confirm the structure .
Advanced: How can X-ray crystallography resolve conformational ambiguities in the pyrazole core?
Answer:
Single-crystal X-ray diffraction (SCXRD) provides precise bond angles and dihedral angles. reports dihedral angles between pyrazole and aryl rings (e.g., 16.83°–51.68°), critical for understanding steric interactions . For the target compound:
- Hydrogen bonding : The methanamine linker may form intramolecular H-bonds with pyrazole nitrogens, stabilizing specific conformations.
- Packing analysis : Intermolecular interactions (e.g., π-π stacking) can be quantified using software like SHELXL ( ) .
Basic: What safety precautions are recommended for handling fluorinated pyrazole derivatives?
Answer:
- Toxicity : Fluorinated compounds may exhibit neurotoxic or hepatotoxic effects. advises using PPE (gloves, goggles) and working in a fume hood .
- Waste disposal : Fluorinated byproducts require specialized neutralization (e.g., calcium hydroxide treatment) to avoid environmental contamination .
Advanced: How can computational methods predict the biological activity of this compound?
Answer:
- Docking studies : Molecular docking (e.g., AutoDock Vina) evaluates binding affinity to target receptors (e.g., kinases or GPCRs). references pyrazole derivatives interacting with benzothiazole-based enzymes .
- QSAR modeling : Quantitative structure-activity relationship (QSAR) models correlate electronic parameters (e.g., Hammett σ values of the fluoroethyl group) with activity .
Basic: What are the common structural motifs in related pyrazole-methanamine compounds?
Answer:
- Bidentate ligands : Pyrazole nitrogens often coordinate metals (e.g., Cu) in catalysis or medicinal chemistry ( ) .
- Bioisosteres : The 1-methyl-1H-pyrazole group is a common isostere for imidazole in drug design, improving metabolic stability .
Advanced: How to analyze contradictory spectral data during structural elucidation?
Answer:
- Dynamic NMR : Resolve tautomerism or conformational exchange (e.g., pyrazole ring puckering) by variable-temperature NMR .
- Crystallographic validation : SCXRD ( ) or powder XRD can reconcile discrepancies between predicted and observed spectral peaks .
Basic: What solvents and catalysts optimize coupling reactions for methanamine linkers?
Answer:
- Solvents : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilicity in reductive amination .
- Catalysts : Palladium on carbon (Pd/C) or sodium triacetoxyborohydride (NaBH(OAc)) are effective for C-N bond formation .
Advanced: How to design stability studies for fluorinated pyrazole derivatives under varying pH?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
